molecular formula C20H24N4O3S B11067099 2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide

2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide

Cat. No.: B11067099
M. Wt: 400.5 g/mol
InChI Key: BHLJECARPHWWFW-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(pyridin-3-yl)piperidine-1-carbothioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern and the presence of both piperidinyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[(2-pyridin-3-ylpiperidin-1-yl)carbamothioyl]benzamide

InChI

InChI=1S/C20H24N4O3S/c1-26-16-9-5-10-17(27-2)18(16)19(25)22-20(28)23-24-12-4-3-8-15(24)14-7-6-11-21-13-14/h5-7,9-11,13,15H,3-4,8,12H2,1-2H3,(H2,22,23,25,28)

InChI Key

BHLJECARPHWWFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NN2CCCCC2C3=CN=CC=C3

Origin of Product

United States

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